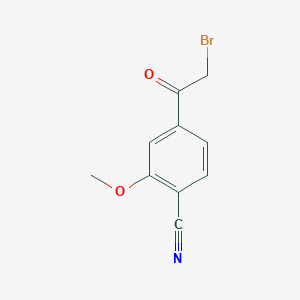

4-(2-bromoacetyl)-2-methoxybenzonitrile

Descripción

Contextualization within Halogenated Ketones and Nitrile-Containing Aromatic Systems

4-(2-bromoacetyl)-2-methoxybenzonitrile belongs to the class of α-haloketones, a group of organic compounds known for their high reactivity and utility as synthetic intermediates. The presence of a bromine atom on the carbon adjacent (the α-position) to the ketone's carbonyl group creates two electrophilic centers within the molecule: the α-carbon and the carbonyl carbon. This dual electrophilicity is a hallmark of α-haloketones and allows for a diverse range of reactions with various nucleophiles.

The aromatic nitrile component of the molecule also plays a crucial role in its chemical behavior. Aromatic nitriles are widely used as precursors in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The nitrile group is a strong electron-withdrawing group, which influences the electronic properties of the benzene (B151609) ring and can be transformed into other valuable functional groups such as amines, carboxylic acids, or amides. The methoxy (B1213986) group, an electron-donating group, further modulates the reactivity of the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions.

Strategic Importance as a Multifunctional Building Block

The combination of the bromoacetyl, nitrile, and methoxy-substituted phenyl moieties within a single molecule makes 4-(2-bromoacetyl)-2-methoxybenzonitrile a highly versatile and strategic building block in organic synthesis. This multifunctionality allows for the sequential or one-pot construction of complex molecular scaffolds, which is a key objective in modern synthetic chemistry.

The bromoacetyl group serves as a reactive handle for the introduction of various substituents through nucleophilic substitution reactions. For instance, it readily reacts with thioamides or thioureas in the Hantzsch thiazole (B1198619) synthesis to form thiazole rings, which are common structural motifs in many biologically active compounds. Similarly, condensation with 2-aminopyridines can yield imidazo[1,2-a]pyridines, another important class of heterocyclic compounds.

The nitrile group can participate in a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form other heterocyclic systems. This versatility allows for further elaboration of the molecular structure after the initial reactions involving the bromoacetyl group.

Overview of Research Trajectories for Complex Molecule Construction

Research efforts involving compounds structurally similar to 4-(2-bromoacetyl)-2-methoxybenzonitrile have been directed towards the synthesis of a wide array of complex and biologically relevant molecules. For example, the related compound, 4-(2-bromoacetyl)benzonitrile, has been utilized as a precursor for the synthesis of potent microtubule inhibitors with potential anti-cancer activity. It has also been employed in the preparation of inhibitors for enzymes such as Glycogen Synthase Kinase 3 (GSK-3). chemicalbook.com

The presence of the methoxy group in 4-(2-bromoacetyl)-2-methoxybenzonitrile is expected to influence the electron density of the aromatic ring, potentially affecting the reactivity of the bromoacetyl group and the outcomes of synthetic transformations. Research in this area would likely focus on leveraging this electronic effect to achieve specific synthetic goals, such as enhancing the rate or selectivity of certain reactions. The strategic placement of the methoxy group could also be exploited to direct further substitutions on the aromatic ring, enabling the synthesis of highly functionalized and complex target molecules.

Future research trajectories will likely continue to explore the utility of 4-(2-bromoacetyl)-2-methoxybenzonitrile and its analogs in the development of novel therapeutic agents and functional materials. The ability to efficiently construct complex molecular architectures from this versatile building block makes it a valuable tool for medicinal chemists and materials scientists.

Compound Properties and Data

Below are tables detailing some of the known properties of 4-(2-bromoacetyl)-2-methoxybenzonitrile and its close analog, 4-(2-bromoacetyl)benzonitrile.

Table 1: Physicochemical Properties of 4-(2-bromoacetyl)-2-methoxybenzonitrile

| Property | Value |

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| CAS Number | 945612-61-3 bldpharm.com |

| Appearance | Not specified |

| Predicted XlogP | 2.1 uni.lu |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

Table 2: Physicochemical Properties of 4-(2-bromoacetyl)benzonitrile

| Property | Value |

| Molecular Formula | C9H6BrNO |

| Molecular Weight | 224.05 g/mol chemicalbook.com |

| CAS Number | 20099-89-2 chemicalbook.com |

| Melting Point | 92-96 °C chemicalbook.com |

| Boiling Point | 342.4 °C at 760 mmHg (Predicted) molbase.com |

| Density | 1.56 g/cm³ (Predicted) molbase.com |

| Appearance | Off-white to light yellow crystalline powder molbase.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-bromoacetyl)-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10-4-7(9(13)5-11)2-3-8(10)6-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPNFIZNLRKAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945612-61-3 | |

| Record name | 4-(2-bromoacetyl)-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Bromoacetyl 2 Methoxybenzonitrile

Precursor Synthesis and Functional Group Transformations

The foundational step in producing the target compound is the synthesis and subsequent transformation of a key intermediate, 4-acetyl-2-methoxybenzonitrile (B3045155).

The most prominent method for synthesizing the 4-acetyl-2-methoxybenzonitrile intermediate is the Friedel-Crafts acylation of 2-methoxybenzonitrile (B147131). wisc.edulibretexts.org This classic electrophilic aromatic substitution reaction introduces an acetyl group (CH₃CO-) onto the aromatic ring. libretexts.org

In this reaction, 2-methoxybenzonitrile is treated with an acetylating agent, such as acetyl chloride (CH₃COCl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, meaning it increases the electron density of the ring and directs incoming electrophiles to the positions ortho and para to it. wisc.edu Conversely, the nitrile group (-CN) is a deactivating, meta-directing group. The powerful directing effect of the methoxy group overrides that of the nitrile, guiding the acetyl group to the para position (position 4), which is sterically more accessible than the ortho position, to yield the desired 4-acetyl-2-methoxybenzonitrile.

Conceptual Reaction Scheme for Precursor Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

|---|---|---|---|---|

| 2-Methoxybenzonitrile | Acetyl Chloride | AlCl₃ | Friedel-Crafts Acylation | 4-acetyl-2-methoxybenzonitrile |

Once the 4-acetyl-2-methoxybenzonitrile precursor is obtained, the next critical step is the regioselective bromination of the acetyl group's alpha-carbon (the carbon adjacent to the carbonyl group). The goal is to form the bromoacetyl group without adding a bromine atom to the aromatic ring.

A highly effective and widely used strategy for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. bldpharm.com NBS is favored over molecular bromine (Br₂) for its ability to provide a low, constant concentration of bromine, which promotes radical substitution at the alpha-position of the ketone (α-bromination) over electrophilic substitution on the aromatic ring. youtube.com The reaction is often initiated by a radical initiator or light.

This selective bromination converts 4-acetyl-2-methoxybenzonitrile into the final product, 4-(2-bromoacetyl)-2-methoxybenzonitrile. bldpharm.comgoogleapis.com

Optimized Reaction Conditions and Yield Enhancement Techniques

To maximize the yield and purity of 4-(2-bromoacetyl)-2-methoxybenzonitrile, careful optimization of reaction parameters is essential. Key factors include the choice of solvent, catalyst, and reagents.

The choice of solvent plays a crucial role in directing the outcome of the bromination of aralkyl ketones. Research has shown that for the α-bromination of ketones using NBS, protic solvents like methanol (B129727) can be particularly effective. youtube.com The use of methanol at reflux temperature has been shown to exclusively favor the formation of the α-monobrominated product. youtube.com

In contrast, other solvents can alter the reaction's selectivity. For instance, laboratory-scale brominations using elemental bromine are often conducted in chlorinated solvents such as dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄). googleapis.com However, these are less favored from a green chemistry perspective. Ethyl acetate (B1210297) has also been documented as an effective solvent for brominations using NBS and a solid acid catalyst. googleapis.com The use of acetonitrile (B52724) with NBS has been observed to sometimes lead to nuclear bromination (bromination of the aromatic ring) when highly activating groups are present on the substrate. youtube.com

The selection of both the brominating agent and the catalyst is pivotal for achieving high selectivity and yield.

Reagents: As mentioned, N-Bromosuccinimide (NBS) is often the reagent of choice over liquid bromine for α-bromination due to its selectivity and safer handling. youtube.comgoogleapis.com

Catalysts: The use of a catalyst can significantly enhance the rate and selectivity of the bromination. While traditional Friedel-Crafts reactions use Lewis acids like AlCl₃ or FeBr₃ googleapis.com, modern approaches often employ solid acid catalysts. These catalysts offer advantages in terms of handling, safety, and recyclability.

Amberlyst 15: This ion-exchange resin has been successfully used as a recyclable catalyst for the bromination of 4-cyanoacetophenone (a similar substrate) with NBS in ethyl acetate, leading to high yields. googleapis.com

Acidic Aluminum Oxide (Al₂O₃): Active acidic Al₂O₃ has been demonstrated to be an inexpensive and effective catalyst for the α-bromination of aralkyl ketones with NBS in refluxing methanol. youtube.com This system can lead to short reaction times (10–20 minutes) and excellent yields. youtube.com

The following table summarizes various reported conditions for the bromination of 4-acetylbenzonitrile (B130643) and analogous ketones, illustrating different approaches to optimization.

Comparative Data on Bromination Reaction Conditions

| Precursor | Brominating Agent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Acetylbenzonitrile | Bromine (Br₂) | FeBr₃ / AlBr₃ | Dichloromethane (DCM) | 40–60°C | 85–90% | googleapis.com |

| 4-Cyanoacetophenone | N-Bromosuccinimide (NBS) | Amberlyst 15 | Ethyl Acetate | Room Temp. | 85% (for a similar product) | googleapis.com |

| Aralkyl Ketones | N-Bromosuccinimide (NBS) | Acidic Al₂O₃ | Methanol | Reflux | Excellent | youtube.com |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry, which aim to reduce waste and environmental impact, can be applied to the synthesis of 4-(2-bromoacetyl)-2-methoxybenzonitrile. google.comuni.lu Key improvements focus on catalysis and the use of safer reagents and solvents.

One of the most significant green advancements is the replacement of traditional homogeneous Lewis acid catalysts (e.g., AlCl₃) with heterogeneous solid catalysts like Amberlyst 15 or aluminum oxide. youtube.comgoogleapis.com These catalysts offer several advantages:

Reduced Waste: They can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex aqueous workups that generate significant waste. googleapis.com

Recyclability: Solid catalysts can often be recovered, reactivated, and reused for multiple reaction cycles, improving atom economy and reducing costs. googleapis.com

Enhanced Safety: They are generally less hazardous and easier to handle than corrosive and water-sensitive Lewis acids.

Furthermore, the use of NBS as a brominating agent is considered a greener alternative to elemental bromine, which is highly corrosive, toxic, and difficult to handle. youtube.com The selection of more environmentally benign solvents, such as ethyl acetate over chlorinated solvents like dichloromethane, also contributes to a more sustainable synthetic process. googleapis.comgoogleapis.com

Future advancements could involve the adoption of technologies like microwave-assisted synthesis to reduce reaction times and energy consumption libretexts.orggoogle.com, or the development of continuous flow processes that offer better control and safety for hazardous reactions.

Solvent-Free or Environmentally Benign Synthetic Routes

The development of environmentally friendly synthetic methods is a paramount goal in contemporary chemical synthesis. For the bromination of aromatic ketones like 4-acetyl-2-methoxybenzonitrile, several strategies can be employed to reduce or eliminate the use of hazardous organic solvents and toxic reagents.

Microwave-Assisted Synthesis:

A highly efficient and environmentally benign approach for the α-bromination of aromatic ketones involves the use of microwave irradiation. researchgate.netarabjchem.orgresearchgate.net This technique often leads to a significant reduction in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. researchgate.net For the synthesis of 4-(2-bromoacetyl)-2-methoxybenzonitrile, a plausible method involves the reaction of 4-acetyl-2-methoxybenzonitrile with N-bromosuccinimide (NBS) under microwave irradiation. The reaction can be catalyzed by a small amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA), and can potentially be carried out under solvent-free conditions. researchgate.netresearchgate.nettsijournals.com The mechanism for the acid-catalyzed bromination proceeds through the formation of an enol intermediate, which then reacts with the electrophilic bromine from NBS. masterorganicchemistry.com

Interactive Data Table: Representative Conditions for Microwave-Assisted Bromination

| Parameter | Value | Reference |

| Starting Material | 4-acetyl-2-methoxybenzonitrile | - |

| Brominating Agent | N-Bromosuccinimide (NBS) | researchgate.netarabjchem.org |

| Catalyst | p-Toluenesulfonic acid (PTSA) | researchgate.netarabjchem.org |

| Solvent | Solvent-free or Diethyl Carbonate | chemicalbook.com |

| Temperature | 80 °C | arabjchem.org |

| Reaction Time | 15-30 minutes | researchgate.netarabjchem.org |

| Power | 100-150 W | - |

| Yield | High (estimated >90%) | researchgate.net |

Note: The data in this table is representative of typical conditions for the microwave-assisted bromination of similar aromatic ketones and serves as a model for the synthesis of 4-(2-bromoacetyl)-2-methoxybenzonitrile.

Solid-Supported and Recyclable Catalysts:

To further enhance the environmental credentials of the synthesis, solid acid catalysts can be employed. These catalysts are easily separated from the reaction mixture by filtration, reducing waste and allowing for their reuse. Examples of such catalysts that have proven effective in bromination reactions include:

Ion-exchange resins (e.g., Amberlyst-15): These have been successfully used for the bromination of 4-cyanoacetophenone with NBS, demonstrating their potential for similar substrates. rsc.org The catalyst can be filtered off and reused in subsequent reactions. rsc.org

Zeolites and Supported Metal Oxides: Catalytic systems such as Fe₂O₃/zeolite have been shown to be effective for the bromination of aromatic compounds. rsc.org These catalysts are cost-effective, easy to handle, and recyclable. rsc.org

Supported Zinc Bromide: Zinc bromide supported on mesoporous silica (B1680970) or acid-activated montmorillonite (B579905) is an efficient and reusable catalyst for the bromination of various aromatic substrates. nih.gov

The use of these solid catalysts can facilitate the reaction, often under milder conditions, and their recyclability contributes significantly to a more sustainable process. masterorganicchemistry.com

Solvent-Free Grinding and Mechanical Milling:

Solvent-free reaction conditions can also be achieved through mechanical activation. Grinding the reactants together, sometimes with a solid catalyst or reagent, can initiate the reaction without the need for a solvent. acs.org For instance, the bromination of various substrates has been achieved by grinding with a recyclable ditribromide reagent at room temperature. acs.org Another approach is the use of sodium bromide and an oxidizing agent like Oxone® under mechanical milling conditions. These solvent-free methods are highly efficient and prevent the pollution associated with volatile organic solvents.

Atom Economy Considerations in Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The atom economy is calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of 4-(2-bromoacetyl)-2-methoxybenzonitrile from 4-acetyl-2-methoxybenzonitrile and N-bromosuccinimide (NBS), the reaction is as follows:

C₁₀H₉NO₂ + C₄H₄BrNO₂ → C₁₀H₈BrNO₂ + C₄H₅NO₂

(4-acetyl-2-methoxybenzonitrile) + (N-bromosuccinimide) → (4-(2-bromoacetyl)-2-methoxybenzonitrile) + (Succinimide)

The calculation of the atom economy for this transformation is detailed in the table below.

Interactive Data Table: Atom Economy Calculation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Atoms in Product |

| 4-acetyl-2-methoxybenzonitrile | C₁₀H₉NO₂ | 175.18 | Reactant | Yes |

| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Reactant | Yes (Br) |

| Total Reactant Mass | 353.16 | |||

| 4-(2-bromoacetyl)-2-methoxybenzonitrile | C₁₀H₈BrNO₂ | 254.08 | Product | Yes |

| Succinimide | C₄H₅NO₂ | 99.09 | By-product | No |

Atom Economy Calculation:

Molecular Weight of Desired Product: 254.08 g/mol

Sum of Molecular Weights of All Reactants: 175.18 g/mol + 177.98 g/mol = 353.16 g/mol

% Atom Economy = (254.08 / 353.16) x 100 = 71.94%

This reaction demonstrates a relatively good atom economy of 71.94%. This means that a significant portion of the atoms from the reactants is incorporated into the final product. The main by-product is succinimide, which is a stable and less hazardous compound. In an ideal green synthesis, this by-product could be recovered and potentially recycled, for example, by converting it back to NBS. It is important to note that catalysts, such as p-toluenesulfonic acid, are used in sub-stoichiometric amounts and are not included in the atom economy calculation as they are not consumed in the reaction.

Chemical Reactivity and Mechanistic Investigations of 4 2 Bromoacetyl 2 Methoxybenzonitrile

Nucleophilic Substitution Reactions at the α-Bromo Position

The bromoacetyl group renders the α-carbon highly susceptible to attack by nucleophiles, leading to the displacement of the bromide ion, which is a good leaving group. This reactivity is a cornerstone of the synthetic utility of α-haloketones. The general mechanism for these reactions with many nucleophiles is the SN2 pathway.

The α-bromo position of 4-(2-bromoacetyl)-2-methoxybenzonitrile readily reacts with a variety of heteroatom nucleophiles. The outcomes of these reactions are influenced by the nature of the nucleophile and the reaction conditions.

Nitrogen Nucleophiles: Primary and secondary amines react with 4-(2-bromoacetyl)-2-methoxybenzonitrile to yield the corresponding α-aminoketones. These reactions are fundamental in the synthesis of more complex nitrogen-containing heterocyclic structures. For instance, the reaction with primary amines can serve as a precursor step for the formation of substituted imidazoles or other related heterocycles.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as phenoxides or carboxylates, can displace the bromide to form α-aryloxy or α-acyloxy ketones, respectively. These ethers and esters are valuable intermediates in organic synthesis. The reactivity is dependent on the nucleophilicity of the oxygen species and the solvent system employed.

Sulfur Nucleophiles: Sulfur nucleophiles are particularly reactive towards α-bromoketones. A prominent example is the reaction with thiourea (B124793) and its derivatives, which proceeds via the well-established Hantzsch thiazole (B1198619) synthesis. This reaction provides a direct and efficient route to 2-aminothiazole (B372263) derivatives, which are significant scaffolds in medicinal chemistry. The initial step is the S-alkylation of the thiourea by the α-bromoketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

Carbon Nucleophiles: While less commonly reported for this specific substrate, carbon nucleophiles such as enolates, carbanions, or organometallic reagents can theoretically react at the α-position. However, with strongly basic carbon nucleophiles, competing reactions such as elimination or attack at the carbonyl carbon can occur.

The following table summarizes representative nucleophilic substitution reactions at the α-bromo position of 4-(2-bromoacetyl)-2-methoxybenzonitrile.

| Nucleophile Type | Reagent | Reaction Conditions | Product |

| Nitrogen | Primary Amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | 4-(2-(Alkylamino)acetyl)-2-methoxybenzonitrile |

| Oxygen | Phenol (Ar-OH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(2-Phenoxyacetyl)-2-methoxybenzonitrile |

| Sulfur | Thiourea | Solvent (e.g., Ethanol), Reflux | 2-Amino-4-(4-cyano-3-methoxyphenyl)thiazole |

The starting material, 4-(2-bromoacetyl)-2-methoxybenzonitrile, is an achiral molecule as it does not possess a stereocenter. Nucleophilic substitution reactions at the α-carbon, which is prochiral, will result in a racemic mixture of the product if a new stereocenter is formed and no chiral influence (such as a chiral reagent, catalyst, or solvent) is employed. For a typical SN2 reaction, the nucleophile attacks from the side opposite to the leaving group. However, without a pre-existing chiral center in the substrate or the use of chiral auxiliaries, both enantiomers of the product will be formed in equal amounts. Detailed stereochemical investigations for reactions of this specific compound are not extensively documented in the current literature.

Detailed kinetic and thermodynamic studies specifically for the nucleophilic displacement reactions of 4-(2-bromoacetyl)-2-methoxybenzonitrile are not widely available in peer-reviewed literature. Generally, for SN2 reactions of α-bromoketones, the rate is dependent on the concentration of both the substrate and the nucleophile. The reaction rate is influenced by several factors: the nucleophilicity of the attacking species, the solvent polarity (polar aprotic solvents often favor SN2 reactions), and the steric hindrance around the electrophilic α-carbon. The presence of the carbonyl group activates the α-carbon towards nucleophilic attack compared to a simple alkyl bromide.

Reactions Involving the Ketone Moiety

The ketone functional group in 4-(2-bromoacetyl)-2-methoxybenzonitrile offers another site for chemical transformations, including reductions, condensations, and other derivatizations.

The carbonyl group can undergo a variety of characteristic reactions.

Reductions: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation is often chemoselective, leaving the nitrile and the α-bromo functionalities intact under mild conditions. The resulting bromohydrin is a versatile synthetic intermediate.

Condensations: The carbonyl group can react with nitrogen-based nucleophiles like hydroxylamine (B1172632) or hydrazines to form oximes and hydrazones, respectively. These reactions are classic derivatizations of ketones and can be used for characterization or as precursors for further synthetic elaborations.

Derivatizations: Other carbonyl addition reactions are also possible, for instance, with organometallic reagents (e.g., Grignard reagents). However, these reactions would need to be carefully controlled to avoid reaction at the α-bromo position.

The table below outlines some key reactions at the ketone moiety.

| Reaction Type | Reagent | Reaction Conditions | Product |

| Reduction | Sodium borohydride (NaBH₄) | Solvent (e.g., Methanol (B129727)/DCM), 0 °C to r.t. | 4-(2-Bromo-1-hydroxyethyl)-2-methoxybenzonitrile |

| Condensation | Hydrazine hydrate | Solvent (e.g., Ethanol), Reflux | 4-(2-Bromoacetyl)-2-methoxybenzonitrile hydrazone |

Like other ketones, 4-(2-bromoacetyl)-2-methoxybenzonitrile can form an enol or enolate. However, the presence of the α-bromo substituent significantly influences this behavior. The acidity of the single α-proton is increased due to the inductive effect of both the adjacent carbonyl group and the bromine atom.

Under basic conditions, deprotonation can lead to the formation of an α-haloenolate. This intermediate can be unstable and may undergo further reactions. One potential pathway is the Favorskii rearrangement if a suitable base is used and the resulting cyclopropanone (B1606653) intermediate can be formed and react further. However, for many α-haloketones, nucleophilic substitution at the α-carbon is a much faster and more common reaction pathway than those involving enolization. Specific studies on the enolization and subsequent α-functionalization pathways for 4-(2-bromoacetyl)-2-methoxybenzonitrile are not prominently featured in the existing literature.

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group is characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent electrophilicity is the basis for a variety of important chemical transformations. For 4-(2-bromoacetyl)-2-methoxybenzonitrile, the electronic environment of the nitrile group is influenced by both the electron-donating methoxy (B1213986) group at the ortho position and the electron-withdrawing bromoacetyl group at the para position. The para-bromoacetyl group, in particular, enhances the electrophilic character of the nitrile carbon.

One of the fundamental reactions of nitriles is hydrolysis to form carboxylic acids. This transformation can proceed under either acidic or basic conditions and typically involves an amide intermediate.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, facilitating attack by a weak nucleophile like water. The resulting intermediate undergoes tautomerization to form an amide, which can often be isolated or further hydrolyzed to the corresponding carboxylic acid upon extended heating.

In a basic medium, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. Subsequent protonation steps lead to the formation of the amide intermediate, which is then hydrolyzed to the carboxylate salt. An acidic workup is required to furnish the final carboxylic acid.

The conversion of 4-(2-bromoacetyl)-2-methoxybenzonitrile would thus be expected to yield 4-(2-bromoacetyl)-2-methoxybenzoic acid via the 4-(2-bromoacetyl)-2-methoxybenzamide intermediate.

The nitrile functional group's triple bond allows it to participate in cycloaddition reactions, providing pathways to various heterocyclic systems. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, a reaction that is often catalyzed by metal salts. Nitriles can also act as dipolarophiles in reactions with 1,3-dipoles to generate five-membered heterocycles. While nitriles are not standard dienophiles in [4+2] Diels-Alder reactions, they can undergo cycloadditions under specific conditions, particularly when activated by adjacent functional groups.

Beyond cycloadditions, the nitrile group can undergo several other key transformations:

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. For the title compound, this would produce [4-(2-bromoacetyl)-2-methoxyphenyl]methanamine.

Reaction with Organometallic Reagents: Grignard reagents add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate is then hydrolyzed to yield a ketone. This provides a method for carbon-carbon bond formation at the nitrile carbon.

Aromatic Ring Functionalization and Modification

The reactivity of the aromatic ring in 4-(2-bromoacetyl)-2-methoxybenzonitrile towards substitution is governed by the directing effects of its three substituents: the activating ortho, para-directing methoxy group and the deactivating meta-directing nitrile and bromoacetyl groups.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of new functional groups onto the ring. The regiochemical outcome of such a reaction on 4-(2-bromoacetyl)-2-methoxybenzonitrile is determined by the cumulative electronic effects of the existing substituents.

The methoxy (-OCH₃) group is a potent activating group that directs incoming electrophiles to the positions ortho and para to itself. The bromoacetyl (-COCH₂Br) and nitrile (-CN) groups are both deactivating and direct incoming electrophiles to the meta position. The powerful activating and ortho, para-directing nature of the methoxy group is expected to dominate the regioselectivity of the reaction.

The available positions for substitution on the ring are C3, C5, and C6. The directing effects on these positions are summarized in the table below.

| Position | Effect of -OCH₃ (at C2) | Effect of -CN (at C1) | Effect of -COCH₂Br (at C4) | Overall Likelihood |

|---|---|---|---|---|

| C3 | Ortho (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Possible, but sterically hindered |

| C5 | Para (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Most Favorable |

| C6 | Meta (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Unfavorable |

Based on this analysis, electrophilic attack is most likely to occur at the C5 position, which is activated by the para-methoxy group and is meta to the deactivating nitrile group.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations typically require an aryl halide or triflate as a coupling partner. The title compound, 4-(2-bromoacetyl)-2-methoxybenzonitrile, possesses a bromoalkyl group but lacks a suitable leaving group directly attached to the aromatic ring.

Therefore, to utilize these cross-coupling methods for further functionalization, a halogen must first be introduced onto the aromatic ring via electrophilic aromatic substitution, as discussed previously. For instance, bromination at the C5 position would yield 5-bromo-4-(2-bromoacetyl)-2-methoxybenzonitrile. This halo-substituted derivative could then serve as a versatile substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki Reaction: This reaction couples an aryl halide with an organoboron compound (like a boronic acid) to form a new C-C bond.

Sonogashira Reaction: This reaction forms a C-C bond between an aryl halide and a terminal alkyne.

Buchwald-Hartwig Amination: This reaction creates a C-N bond by coupling an aryl halide with an amine.

The table below illustrates hypothetical cross-coupling reactions starting from the 5-bromo derivative.

| Reaction | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki | Phenylboronic acid | 5-Phenyl-4-(2-bromoacetyl)-2-methoxybenzonitrile |

| Sonogashira | Phenylacetylene | 5-(Phenylethynyl)-4-(2-bromoacetyl)-2-methoxybenzonitrile |

| Buchwald-Hartwig | Aniline | 5-(Phenylamino)-4-( |

Applications in the Synthesis of Diverse Chemical Scaffolds

Construction of Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. 4-(2-bromoacetyl)-2-methoxybenzonitrile serves as a key precursor for various heterocyclic rings by reacting with a range of dinucleophilic partners. The α-bromoacetyl moiety readily undergoes substitution and condensation reactions to form stable five- or six-membered rings containing oxygen, nitrogen, or sulfur atoms.

The synthesis of oxygen-containing heterocycles, particularly substituted benzofurans, is a well-established application for α-haloketones like 4-(2-bromoacetyl)-2-methoxybenzonitrile. Benzofurans are prevalent scaffolds in many biologically active compounds. The most common synthetic strategy involves the reaction of an α-haloketone with a phenol or a substituted phenol. semanticscholar.orgnih.gov

The reaction typically proceeds through an initial O-alkylation of the phenol with the α-bromo ketone, followed by an intramolecular cyclization/dehydration to furnish the benzofuran ring. researchgate.net Various catalysts and conditions can be employed to promote this transformation, including basic conditions (e.g., potassium carbonate) or acid catalysis (e.g., titanium tetrachloride). nih.gov This method allows for the regioselective formation of highly substituted benzofurans. nih.gov

| Reactant 1 | Reactant 2 (Phenol) | Product | Typical Conditions |

|---|---|---|---|

| 4-(2-bromoacetyl)-2-methoxybenzonitrile | Phenol | 4-(Benzofuran-2-yl)-2-methoxybenzonitrile | K2CO3, Acetone, Reflux |

| 4-(2-bromoacetyl)-2-methoxybenzonitrile | 4-Methoxyphenol | 4-(5-Methoxybenzofuran-2-yl)-2-methoxybenzonitrile | TiCl4, Dichloromethane (B109758) |

| 4-(2-bromoacetyl)-2-methoxybenzonitrile | 2-Naphthol | 4-(Naphtho[2,1-b]furan-2-yl)-2-methoxybenzonitrile | Al2O3, Xylene, Reflux nih.gov |

The electrophilic nature of 4-(2-bromoacetyl)-2-methoxybenzonitrile makes it a valuable synthon for nitrogen-containing heterocycles. clockss.orgfrontiersin.orgnih.gov Reaction with nitrogen-based binucleophiles provides direct pathways to various ring systems. For example, condensation with 1,2-diamines, such as o-phenylenediamine, is a standard method for synthesizing quinoxalines. The reaction involves a two-step sequence of nucleophilic substitution followed by intramolecular cyclization and dehydration.

Similarly, reaction with hydrazine or substituted hydrazines can be used to construct pyridazine derivatives. These reactions highlight the role of the α-bromoacetyl group as a two-carbon unit that bridges two nitrogen nucleophiles to form a stable six-membered ring.

| Reactant 1 | Reactant 2 (Nitrogen Nucleophile) | Product Heterocycle | Typical Conditions |

|---|---|---|---|

| 4-(2-bromoacetyl)-2-methoxybenzonitrile | o-Phenylenediamine | 4-(3-Phenylquinoxalin-2-yl)-2-methoxybenzonitrile | Ethanol, Reflux |

| 4-(2-bromoacetyl)-2-methoxybenzonitrile | Hydrazine hydrate | 4-(6-Phenyl-1,4-dihydropyridazin-3-yl)-2-methoxybenzonitrile | Acetic Acid, Heat |

| 4-(2-bromoacetyl)-2-methoxybenzonitrile | Ammonia/Ammonium Acetate (B1210297) | 4-(2-Phenyl-1H-imidazol-5-yl)-2-methoxybenzonitrile | Formamide, Heat (Radziszewski imidazole synthesis) |

In the realm of sulfur-containing heterocycles, 4-(2-bromoacetyl)-2-methoxybenzonitrile is an ideal starting material for the renowned Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comsynarchive.com This reaction is one of the most reliable methods for constructing the thiazole ring, a core component of numerous pharmaceuticals. The synthesis involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or a substituted thioamide. nih.govorganic-chemistry.org The reaction proceeds via an initial S-alkylation, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring in high yields. chemhelpasap.com

Another important reaction for synthesizing sulfur heterocycles is the Gewald aminothiophene synthesis, which produces highly functionalized 2-aminothiophenes from an α-methylene carbonyl compound, a cyanoester, and elemental sulfur. organic-chemistry.orgarkat-usa.orgwikipedia.org While the classic Gewald reaction does not start from an α-haloketone, variations and other routes to thiophenes can utilize this versatile starting material.

| Reactant 1 | Reactant 2 (Thioamide) | Product | Typical Conditions |

|---|---|---|---|

| 4-(2-bromoacetyl)-2-methoxybenzonitrile | Thiourea | 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxybenzonitrile | Ethanol, Reflux chemhelpasap.com |

| 4-(2-bromoacetyl)-2-methoxybenzonitrile | Thioacetamide | 4-(2-Methyl-1,3-thiazol-4-yl)-2-methoxybenzonitrile | Methanol (B129727), Heat |

| 4-(2-bromoacetyl)-2-methoxybenzonitrile | 4-Methylthiobenzamide | 2-Methoxy-4-[2-(4-methylphenyl)-1,3-thiazol-4-yl]benzonitrile | Ethanol, Reflux |

Development of Complex Polycyclic Aromatic Structures

Beyond the synthesis of simple five- and six-membered heterocycles, 4-(2-bromoacetyl)-2-methoxybenzonitrile can be employed in strategies to build more complex, fused polycyclic aromatic systems. These larger structures are of interest in materials science and for developing novel therapeutic agents.

One straightforward approach is an extension of the benzofuran synthesis, where polycyclic phenols like naphthols are used as starting materials. For instance, reacting 4-(2-bromoacetyl)-2-methoxybenzonitrile with 2-naphthol leads directly to the formation of a naphthofuran derivative, which is a four-ring fused system. nih.gov The resulting heterocyclic product can then be subjected to further functionalization or annulation reactions to build even more elaborate structures.

Role as a Precursor in Natural Product Synthesis

The structural motifs accessible from 4-(2-bromoacetyl)-2-methoxybenzonitrile, such as substituted benzofurans and thiazoles, are present in numerous natural products. While specific examples detailing the use of this exact compound in a total synthesis are not prevalent, the synthetic strategies it enables are central to natural product chemistry. nih.gov For instance, the synthesis of natural bromophenols often involves reactions on a pre-existing aromatic core, and the methodologies used to create heterocyclic portions of complex molecules frequently rely on building blocks analogous to α-haloketones. nih.gov The utility of phenacyl bromides as precursors in the synthesis of complex alkaloids and polyketides demonstrates the potential role of 4-(2-bromoacetyl)-2-methoxybenzonitrile in accessing these valuable compounds.

Contributions to Chemical Library Synthesis for Discovery Research

In modern drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is crucial for high-throughput screening. 4-(2-bromoacetyl)-2-methoxybenzonitrile is an excellent scaffold for combinatorial chemistry due to its defined point of reactivity.

The robust and high-yielding nature of reactions like the Hantzsch thiazole synthesis and benzofuran synthesis makes them amenable to parallel synthesis. By reacting 4-(2-bromoacetyl)-2-methoxybenzonitrile with a diverse collection of commercially available thioamides or phenols, a large library of novel thiazole and benzofuran derivatives can be rapidly generated. This approach allows for the systematic exploration of the chemical space around these privileged scaffolds, facilitating the discovery of new lead compounds with desired biological activities or material properties. organic-chemistry.org

Investigation of Biological Target Interactions and Mechanistic Insight in Medicinal Chemistry

Design and Synthesis of Derivatives for Biological Evaluation

The therapeutic potential of a lead compound is rarely optimized in its initial form. The process of derivatization is central to refining its biological activity, selectivity, and pharmacokinetic properties. For 4-(2-bromoacetyl)-2-methoxybenzonitrile, its chemical architecture offers several avenues for modification.

Scaffold Modification and Derivatization Strategies

The 4-(2-bromoacetyl)-2-methoxybenzonitrile scaffold presents three primary sites for modification: the bromoacetyl group, the methoxy (B1213986) group, and the benzonitrile (B105546) moiety.

The Bromoacetyl Group: The α-bromoketone is a reactive electrophile, making it a handle for introducing a wide variety of nucleophiles. This could include amines, thiols, and alcohols, leading to the formation of α-aminoketones, α-thioketones, and α-hydroxyketones, respectively. These modifications can dramatically alter the compound's interaction with biological targets. For instance, reaction with various substituted anilines or heterocyclic amines could introduce new pharmacophoric elements, potentially enhancing binding affinity and selectivity for a target protein.

The Methoxy Group: The methoxy group can be demethylated to a phenol, which can then be used as a point for further derivatization. Ethers with varying alkyl or aryl groups could be synthesized to probe steric and electronic effects on target engagement.

The Benzonitrile Moiety: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide. The carboxylic acid could then be converted to a variety of esters or amides. Alternatively, the nitrile could be reduced to a primary amine, providing another site for derivatization. These changes would significantly alter the polarity and hydrogen bonding capabilities of the molecule.

A general strategy for creating a library of derivatives could involve a combinatorial approach, where different functionalities are introduced at these key positions.

Rational Design Based on Target-Oriented Synthesis

Rational drug design aims to create molecules that interact specifically with a chosen biological target. nih.gov The structure of 4-(2-bromoacetyl)-2-methoxybenzonitrile suggests several potential target classes.

The electrophilic α-bromoketone is a known feature of covalent inhibitors, which form a permanent bond with their target, often a cysteine or serine residue in an enzyme's active site. This suggests that derivatives of 4-(2-bromoacetyl)-2-methoxybenzonitrile could be designed as covalent inhibitors of enzymes such as kinases, proteases, or phosphatases. For example, guided by the pharmacophoric features of known enzyme inhibitors, derivatives could be designed to position the bromoacetyl group for optimal reaction with a key active site residue. nih.gov

The 2-methoxybenzonitrile (B147131) portion of the molecule could serve as a recognition element, guiding the compound to a specific binding pocket. The design of derivatives could be guided by computational modeling and docking studies to predict the binding of proposed structures to the target of interest. nih.gov For instance, if targeting a specific receptor, the design would focus on modifications that complement the shape and chemical environment of the receptor's binding site.

In Vitro Studies of Molecular Target Engagement

Once a library of derivatives is synthesized, their biological activity must be assessed through a series of in vitro assays. These studies are crucial for understanding how the compounds interact with their molecular targets and for elucidating their mechanism of action.

Enzyme Inhibition Studies and Kinetic Analysis

Given the potential for covalent inhibition, a primary focus of in vitro studies would be on enzyme inhibition assays. A panel of enzymes, selected based on rational design hypotheses, would be used to screen the synthesized derivatives. For any hits identified, further kinetic analysis would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters such as the inhibition constant (Kᵢ) and the rate of covalent modification (kᵢnact).

Table 1: Hypothetical Enzyme Inhibition Data for 4-(2-bromoacetyl)-2-methoxybenzonitrile Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition |

| Parent Compound | Kinase A | 15.2 | Covalent |

| Derivative 1a | Kinase A | 2.5 | Covalent |

| Derivative 2b | Protease B | 8.9 | Competitive |

| Derivative 3c | Phosphatase C | > 100 | No inhibition |

This table is for illustrative purposes only and does not represent actual experimental data.

Receptor Binding Assays and Ligand-Protein Interactions

If the derivatives were designed to interact with a specific receptor, radioligand binding assays would be employed to determine their binding affinity. nih.gov In these assays, the synthesized compounds would compete with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) is a measure of its binding affinity. Saturation binding experiments could also be conducted to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov

Table 2: Hypothetical Receptor Binding Data for 4-(2-bromoacetyl)-2-methoxybenzonitrile Derivatives

| Compound | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) |

| Parent Compound | Receptor X | 550 | 320 |

| Derivative 4a | Receptor X | 85 | 50 |

| Derivative 5b | Receptor Y | 1200 | 750 |

| Derivative 6c | Receptor X | 45 | 28 |

This table is for illustrative purposes only and does not represent actual experimental data.

Modulatory Effects on Cellular Pathways

To understand the functional consequences of target engagement, the effects of the compounds on cellular pathways would be investigated. This could involve treating cultured cells with the compounds and then measuring changes in the activity of specific signaling pathways. For example, if the target is a kinase involved in a cancer-related pathway, the effect of the compounds on the phosphorylation of downstream substrates could be assessed using techniques like Western blotting. If the compounds are designed to inhibit cell proliferation, assays measuring cell viability, such as the MTT assay, would be performed. researchgate.net Furthermore, studies could explore if the compounds modulate pathways like the Hedgehog signaling pathway, which is implicated in various cancers. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for "4-(2-bromoacetyl)-2-methoxybenzonitrile" and its analogs is crucial for understanding their therapeutic potential and for the rational design of new, more effective chemical entities. These studies aim to identify the specific structural features of the molecule that are responsible for its biological activity and to understand how modifications to its chemical structure can affect its properties, such as potency, selectivity, and pharmacokinetic profile.

Elucidation of Key Pharmacophoric Features

A pharmacophore model describes the essential three-dimensional arrangement of functional groups of a molecule that are necessary for its interaction with a specific biological target. For "4-(2-bromoacetyl)-2-methoxybenzonitrile," the key pharmacophoric features can be inferred from its constituent parts and their known roles in medicinal chemistry.

The molecule can be deconstructed into three main components: the bromoacetyl group, the methoxybenzonitrile core, and the relative positioning of these groups.

The Bromoacetyl Group as an Electrophilic Warhead: The bromoacetyl moiety is a well-known reactive group in medicinal chemistry, often functioning as an electrophilic "warhead." This group can form a covalent bond with nucleophilic residues, such as cysteine or histidine, in the active site of an enzyme. This irreversible interaction can lead to potent and prolonged inhibition of the target protein. Therefore, the bromoacetyl group is a critical pharmacophoric feature responsible for the covalent mechanism of action of this compound.

The Methoxybenzonitrile Scaffold: The substituted benzene (B151609) ring serves as the central scaffold, orienting the other functional groups in a specific spatial arrangement for optimal interaction with the target's binding pocket. The nitrile (-CN) group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. The methoxy (-OCH3) group is a hydrogen bond acceptor and can also influence the electronic properties and conformation of the ring. The specific substitution pattern (methoxy at position 2 and the bromoacetyl group at position 4 relative to the nitrile) is critical for defining the molecule's shape and its potential interactions with a biological target.

Hydrophobic and Aromatic Interactions: The benzene ring itself provides a hydrophobic surface that can engage in van der Waals and pi-stacking interactions with hydrophobic pockets within the target protein.

Based on these features, a general pharmacophore model for covalent inhibitors of this class would likely include:

An electrophilic center (the carbon atom of the bromoacetyl group).

A hydrogen bond acceptor (the oxygen of the carbonyl group and the nitrogen of the nitrile group).

A hydrophobic/aromatic region (the benzene ring).

A hydrogen bond acceptor/polar feature (the methoxy group).

The following table summarizes the key pharmacophoric features of "4-(2-bromoacetyl)-2-methoxybenzonitrile."

| Feature | Description | Potential Interaction |

| Electrophilic Center | The alpha-carbon of the bromoacetyl group. | Covalent bond formation with nucleophilic amino acid residues (e.g., Cys, His). |

| Hydrogen Bond Acceptor | The carbonyl oxygen, the nitrile nitrogen, and the methoxy oxygen. | Hydrogen bonding with donor groups in the target's active site. |

| Aromatic/Hydrophobic Region | The substituted benzene ring. | Hydrophobic interactions and pi-stacking with nonpolar regions of the binding pocket. |

Impact of Structural Modifications on Biological Activity

The biological activity of "4-(2-bromoacetyl)-2-methoxybenzonitrile" can be significantly altered by modifying its structure. While specific SAR studies on this exact molecule are not extensively available in the public domain, we can infer the likely impact of structural changes based on studies of related compounds and general principles of medicinal chemistry.

Modifications to the Bromoacetyl Group: The reactivity of the bromoacetyl group is a key determinant of the compound's potency and potential for off-target effects.

Replacement of Bromine: Replacing the bromine atom with other leaving groups (e.g., chlorine, iodine, or a sulfonate ester) would modulate the electrophilicity and reactivity of the "warhead." A more reactive group might lead to faster inhibition but could also increase non-specific binding and toxicity. Conversely, a less reactive group could improve selectivity.

Modification of the Acetyl Linker: Altering the two-carbon linker could change the distance and orientation of the electrophile relative to the scaffold, potentially affecting which nucleophilic residue it can reach within the target's active site.

Modifications to the Benzonitrile Ring: The substituents on the aromatic ring play a crucial role in target recognition and binding affinity.

Replacement of the Methoxy Group: Substituting the methoxy group with other functionalities (e.g., hydroxyl, ethoxy, or a halogen) would change the hydrogen bonding capacity, lipophilicity, and electronic nature of the scaffold. For example, a hydroxyl group could act as both a hydrogen bond donor and acceptor.

Replacement of the Nitrile Group: The nitrile group is a significant contributor to the molecule's polarity and potential for hydrogen bonding. Replacing it with other electron-withdrawing groups (e.g., a nitro group or a ketone) or electron-donating groups would have a profound effect on the electronic properties of the ring and its interactions with the target.

The following table provides a hypothetical SAR analysis based on potential structural modifications to "4-(2-bromoacetyl)-2-methoxybenzonitrile."

| Modification | Position | Potential Impact on Biological Activity | Rationale |

| Replacement of -Br | Bromoacetyl | Altered covalent binding kinetics and selectivity. | Changes the electrophilicity and leaving group ability. |

| Alteration of acetyl linker | Bromoacetyl | Modified distance and angle for covalent attack. | Affects the positioning of the electrophile in the binding site. |

| Shifting -OCH3 group | Aromatic Ring | Change in binding affinity and selectivity. | Alters the molecule's conformation and hydrogen bonding pattern. |

| Replacing -OCH3 with -OH | Aromatic Ring | Potential for increased hydrogen bonding interactions. | The hydroxyl group can act as both a hydrogen bond donor and acceptor. |

| Replacing -CN group | Aromatic Ring | Significant change in electronic properties and polarity. | The nitrile group is a strong electron-withdrawing group and hydrogen bond acceptor. |

Computational and Theoretical Studies of 4 2 Bromoacetyl 2 Methoxybenzonitrile and Its Derivatives

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For 4-(2-bromoacetyl)-2-methoxybenzonitrile, these calculations can elucidate the spatial arrangement of the benzonitrile (B105546) ring, the methoxy (B1213986) group, and the bromoacetyl side chain.

The process involves optimizing the molecule's geometry to find the lowest energy state, which corresponds to the most stable conformation. Calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The rotational barriers around single bonds, such as the one connecting the acetyl group to the benzene (B151609) ring, can be calculated to identify different stable conformers and the energy required to interconvert between them. This information is crucial as the specific conformation of a molecule often dictates its biological activity.

Table 1: Predicted Structural Parameters for 4-(2-bromoacetyl)-2-methoxybenzonitrile Note: These are hypothetical values based on standard bond lengths and angles for similar functional groups, as specific computational studies on this molecule are not publicly available. The data would typically be generated using methods like DFT with a basis set such as B3LYP/6-31G(d,p).

| Parameter | Description | Predicted Value |

|---|---|---|

| C-Br Bond Length | Length of the bond between the acetyl carbon and bromine | ~1.95 Å |

| C=O Bond Length | Length of the carbonyl double bond | ~1.21 Å |

| C≡N Bond Length | Length of the nitrile triple bond | ~1.15 Å |

| O-C(methoxy) Bond Length | Length of the bond between the methoxy oxygen and its carbon | ~1.43 Å |

| C-C-O Bond Angle | Angle of the carbonyl group within the acetyl side chain | ~120° |

| Ring-C-C Dihedral Angle | Torsion angle defining the orientation of the acetyl group relative to the ring | Variable (defines conformation) |

Prediction of Reactivity and Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the frontier orbitals. The energy and shape of the HOMO are associated with the molecule's ability to donate electrons (its nucleophilicity), while the LUMO relates to its ability to accept electrons (its electrophilicity).

For 4-(2-bromoacetyl)-2-methoxybenzonitrile, the HOMO is likely to be distributed across the electron-rich aromatic ring and the methoxy group. The LUMO, conversely, is expected to be localized on the bromoacetyl group, particularly on the electrophilic carbonyl carbon and the α-carbon bonded to the bromine atom. This localization indicates that these sites are the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies Note: These values are illustrative. Actual values would be calculated using quantum chemistry software.

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -7.5 | Indicates electron-donating capability, centered on the aromatic system. |

| LUMO | -1.8 | Indicates electron-accepting capability, localized on the bromoacetyl moiety. |

| HOMO-LUMO Gap (ΔE) | 5.7 | A relatively large gap suggests good kinetic stability, but the molecule remains reactive due to the electrophilic bromoacetyl group. |

The bromoacetyl group in 4-(2-bromoacetyl)-2-methoxybenzonitrile is a potent electrophile, making the compound highly susceptible to nucleophilic substitution reactions where the bromide ion acts as a good leaving group. Computational methods can be used to model the entire reaction pathway of such a substitution, most importantly to locate the transition state.

The transition state is the highest energy point along the reaction coordinate and its structure determines the reaction's activation energy (ΔE‡), which is the primary factor controlling the reaction rate. For a typical SN2 reaction with a nucleophile, calculations would model the approach of the nucleophile to the α-carbon, the simultaneous elongation and breaking of the C-Br bond, and the formation of a new bond with the nucleophile. The resulting transition state would feature a pentacoordinate carbon atom. By calculating the activation energies for different nucleophiles, their relative reaction rates can be predicted computationally.

Molecular Docking and Dynamics Simulations for Target Interactions

Given that derivatives of similar α-haloketones have been investigated as enzyme inhibitors, computational docking and molecular dynamics (MD) simulations are valuable for exploring the potential of 4-(2-bromoacetyl)-2-methoxybenzonitrile derivatives as biologically active agents.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. A derivative of 4-(2-bromoacetyl)-2-methoxybenzonitrile would be placed into the active site of a target protein (e.g., a kinase) in silico. A scoring function then estimates the binding affinity, often expressed as a docking score in kcal/mol, with more negative values indicating stronger binding. Docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds formed by the reactive bromoacetyl group with nucleophilic residues like cysteine or histidine in the active site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability. An initial docked pose is placed in a simulated physiological environment (water, ions), and the motions of all atoms are calculated over a period of nanoseconds. Analysis of the MD trajectory can confirm the stability of the binding mode. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored; a stable RMSD suggests the complex is not undergoing major conformational changes.

Table 3: Illustrative Molecular Docking and MD Simulation Results Note: This table is a hypothetical example for a kinase target.

| Parameter | Description | Illustrative Result |

|---|---|---|

| Target Protein | Example: Glycogen Synthase Kinase 3 (GSK-3) | PDB ID: 1Q3D |

| Docking Score | Predicted binding affinity of the ligand. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming bonds with the ligand. | VAL135, CYS199, ASP200 |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand over the simulation. | Stable at ~1.5 Å after 20 ns |

| Interaction Type | Predicted binding mechanism. | Covalent bond with CYS199; H-bond with ASP200 |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a set of derivatives of 4-(2-bromoacetyl)-2-methoxybenzonitrile with measured biological activity (e.g., IC50 values against an enzyme), a QSAR model can be developed.

The process involves calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule, including:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a subset of these descriptors with the observed activity. A robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

In Silico Ligand Design and Optimization

In silico design leverages the insights gained from the aforementioned computational techniques to rationally design new molecules with improved properties. Starting with the 4-(2-bromoacetyl)-2-methoxybenzonitrile scaffold, medicinal chemists can propose structural modifications to enhance biological activity, selectivity, or pharmacokinetic profiles.

Strategies for optimization include:

Structure-Based Design: Using the binding mode predicted by molecular docking, new functional groups can be added to the scaffold to form additional favorable interactions with the target protein (a "growing" strategy).

QSAR-Guided Design: Based on a QSAR model, modifications can be made to optimize the descriptors that are shown to be critical for activity. For instance, if the model indicates that higher hydrophobicity is beneficial, lipophilic groups might be added to the benzonitrile ring.

Bioisosteric Replacement: Functional groups can be swapped with others that have similar physical or chemical properties to improve potency or reduce potential metabolic liabilities. For example, the nitrile group (-C≡N) could be replaced with other electron-withdrawing groups to modulate the electronic properties of the ring.

This iterative cycle of design, computational prediction, and subsequent synthesis and testing is a cornerstone of modern drug discovery, allowing for a more efficient exploration of chemical space to identify lead compounds.

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of α-haloketones, including 4-(2-bromoacetyl)-2-methoxybenzonitrile, is a cornerstone of organic chemistry, providing essential precursors for many complex molecules. mdpi.com Traditional methods often involve direct halogenation of the corresponding ketone with reagents like bromine (Br₂) in acidic media. mdpi.commasterorganicchemistry.com However, future research is geared towards greener, more efficient, and safer synthetic protocols.

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a key focus. This includes replacing hazardous reagents and solvents. For instance, photochemical methods are emerging for the synthesis of α-haloketones from styrene (B11656) derivatives using less toxic halogen sources like nickel chloride and a photocatalyst. chemistryviews.org Another green approach involves the hydration of terminal alkynes, which boasts excellent atom economy. mdpi.com For benzonitrile (B105546) synthesis specifically, ionic liquids have been explored as recyclable agents to replace traditional acids and catalysts, simplifying separation and reducing waste. researchgate.netrsc.org The application of these principles to the synthesis of 4-(2-bromoacetyl)-2-methoxybenzonitrile could significantly improve its environmental footprint.

Table 1: Comparison of Synthetic Approaches for α-Haloketones

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Bromination | Ketone, Bromine (Br₂), Acid | Well-established, effective mdpi.com | Use of toxic, corrosive Br₂ chemistryviews.org |

| Photochemical Synthesis | Styrene derivative, NiCl₂, Photocatalyst, O₂ | Uses less toxic halogen source, can use sunlight chemistryviews.org | Selectivity can be an issue, requires specific catalysts chemistryviews.org |

| Alkyne Hydration | Terminal Alkyne, Water | High atom economy, green mdpi.com | Scarcely employed for α-haloketones to date mdpi.com |

| Ionic Liquid-based | Benzaldehyde, Hydroxylamine (B1172632) Salt in IL | Recyclable catalyst/solvent, high yield researchgate.net | Primarily for nitrile formation, not the bromoacetyl group |

Flow Chemistry: Continuous flow processing offers significant advantages over batch synthesis, including enhanced safety, better heat and mass transfer, and potential for automation. acs.org The synthesis of α-haloketones has been successfully demonstrated in continuous flow systems, which is particularly beneficial for handling hazardous intermediates like diazomethane (B1218177) if it were used in the synthetic route. acs.org Integrating the synthesis of 4-(2-bromoacetyl)-2-methoxybenzonitrile into a flow chemistry setup could lead to higher yields, improved purity, and safer production on a larger scale.

Exploration of Uncharted Reactivity Pathways

The reactivity of 4-(2-bromoacetyl)-2-methoxybenzonitrile is dominated by the electrophilic nature of the bromoacetyl moiety. The α-carbon is highly susceptible to nucleophilic attack, making it a valuable precursor for a wide range of molecular structures, particularly heterocycles.

The compound is an ideal substrate for classic reactions like the Hantzsch thiazole (B1198619) synthesis, reacting with thioamides to form substituted thiazoles. Similarly, it can condense with 2-aminopyridines to produce imidazo[1,2-a]pyridine (B132010) scaffolds. While these pathways are well-trodden for the parent compound 4-(2-bromoacetyl)benzonitrile, the influence of the ortho-methoxy group in the target compound is an area ripe for exploration. The methoxy (B1213986) group could exert steric or electronic effects, potentially altering regioselectivity or reaction rates.

Future research could focus on more complex transformations:

Intramolecular Reactions: The proximity of the methoxy and bromoacetyl groups could facilitate novel intramolecular cyclization reactions under specific conditions, leading to oxygen-containing heterocyclic systems. The strategic control between intermolecular and intramolecular pathways can sometimes be achieved in flow microreactors by tuning parameters like temperature and residence time. rsc.org

Multicomponent Reactions (MCRs): The use of α-substituted ketones in isonitrile-based MCRs, such as the Passerini and Ugi reactions, has been explored. nih.gov Applying these powerful, convergent strategies to 4-(2-bromoacetyl)-2-methoxybenzonitrile could rapidly generate libraries of complex molecules with high structural diversity.

Reactions involving the Nitrile Group: While the bromoacetyl group is more reactive, the nitrile group can participate in various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. researchgate.netresearchgate.net Exploring sequential or one-pot reactions involving both functional groups could lead to novel molecular architectures. For example, a recent study showed that benzyl (B1604629) nitrile derivatives can undergo selective didefluorination to form complex tricyclic imidazoles, demonstrating the utility of the nitrile group in advanced synthesis. acs.org

Advanced Materials Science Applications

The structural features of 4-(2-bromoacetyl)-2-methoxybenzonitrile make it a promising candidate as a monomer or functionalizing agent in materials science.

Functional Polymers: The reactive bromoacetyl handle can be used to graft the molecule onto existing polymer backbones or to initiate polymerization reactions. The resulting polymers would incorporate the methoxybenzonitrile moiety, which could bestow specific properties like fluorescence or altered polarity. The synthesis of functional polylactide copolymers, for example, has been achieved by incorporating monomers with protected hydroxyl groups, which are later modified. nih.gov A similar strategy could be employed using a precursor to 4-(2-bromoacetyl)-2-methoxybenzonitrile to create biodegradable polymers with pendant functional groups for biomedical applications. nih.gov Research into vitrimers, a class of polymers that combine the properties of thermoplastics and thermosets, has utilized functional grafting agents to create recyclable materials. rsc.org

Organic Electronics and Photonics: Benzonitrile derivatives are known to be components of fluorescent chromophores. nih.govmdpi.com The benzonitrile core of the title compound, particularly with the electron-donating methoxy group, could be a key component in novel dyes or optoelectronic materials. Its ability to act as a building block for larger conjugated systems, for instance through the synthesis of phenylene-bisthiazoles from the related 4-(2-bromoacetyl)benzonitrile, suggests potential applications in organic electronics.

Integration into Automated Synthesis Platforms

The push towards automation in organic synthesis aims to accelerate the discovery and optimization of new molecules and materials. acs.org Automated platforms, often based on continuous flow chemistry, allow for high-throughput screening of reaction conditions and rapid library synthesis. acs.orgresearchgate.netrsc.org

The synthesis of 4-(2-bromoacetyl)-2-methoxybenzonitrile and its subsequent derivatization are well-suited for adaptation to automated systems. Key reactions, such as Friedel-Crafts acylation and α-bromination, can be translated to flow reactors. Furthermore, its use as a building block in the synthesis of heterocyclic libraries is a prime candidate for high-throughput screening (HTS) campaigns. nih.gov HTS assays have been developed for nitrile-hydrolyzing enzymes, demonstrating the compatibility of the nitrile functional group with plate-based screening formats. researchgate.net Automating the synthesis and reaction screening of this compound would enable the rapid exploration of its chemical space and the identification of new derivatives with desirable properties.

Application in Chemical Biology Probes

The α-bromoacetyl group is a well-known reactive electrophile that can form covalent bonds with nucleophilic residues on biomolecules, most notably the thiol group of cysteine in proteins. This reactivity makes 4-(2-bromoacetyl)-2-methoxybenzonitrile an excellent starting point for the design of chemical biology probes.

Covalent Inhibitors and Activity-Based Probes: Covalent inhibitors are an important class of therapeutic agents. The bromoacetyl moiety can act as a "warhead" to irreversibly bind to a target protein. nih.gov By attaching this compound to a scaffold that provides selectivity for a particular enzyme's active site, potent and specific inhibitors can be developed. Furthermore, in the field of chemoproteomics, reactive probes are used to map the "ligandable" sites in the proteome. nih.gov 4-(2-bromoacetyl)-2-methoxybenzonitrile could serve as a core fragment for developing such activity-based probes to identify new drug targets.

Fluorescent Probes for Bioimaging: Fluorescent probes are indispensable tools for visualizing biological processes in living cells. nih.gov The benzonitrile core, when incorporated into a larger conjugated system, can exhibit fluorescence. nih.govmdpi.com It is conceivable to design a "turn-on" fluorescent probe based on the 4-(2-bromoacetyl)-2-methoxybenzonitrile scaffold. For example, the molecule could be designed to be initially non-fluorescent but become highly fluorescent upon covalent reaction with its biological target. This would allow for the specific imaging of target proteins or enzymes within a cellular context. rsc.orgnih.gov The design of such probes often involves linking the reactive moiety to a fluorophore, where the reactivity modulates the fluorescence output. researchgate.net

Q & A

Basic: What are the established synthetic routes for 4-(2-bromoacetyl)-2-methoxybenzonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via bromination of acetylated precursors or through palladium-catalyzed coupling reactions. Key steps include:

- Bromination of acetyl intermediates : For example, bromination of 4-acetyl-3-methylbenzonitrile using brominating agents like NBS (N-bromosuccinimide) under controlled conditions (e.g., inert atmosphere, 85°C in acetonitrile) to achieve high yields .

- Palladium-catalyzed cyanation : Coupling zinc cyanide with triflate derivatives (e.g., 4-acetyl-3-methylphenyl trifluoromethanesulfonate) to introduce the nitrile group .

Optimization Strategies : - Catalyst selection : Use Pd(PPh₃)₄ for efficient coupling.

- Temperature control : Maintain reflux conditions (~85°C) for bromination to minimize side products.

- Purification : Column chromatography with ethyl acetate/hexane gradients improves purity .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm substituent positions. The bromoacetyl group shows distinct downfield shifts (e.g., ~4.0 ppm for CH₂Br in ¹H NMR) .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., water-π interactions in hydrates) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (224.05 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

Discrepancies in biological data (e.g., enzyme inhibition potency) may arise from: